molecular formula C15H15FO2 B584582 3',4'-Dimethoxy-2-fluoro-4-methylbiphenyl CAS No. 1346601-39-5

3',4'-Dimethoxy-2-fluoro-4-methylbiphenyl

Cat. No.: B584582
CAS No.: 1346601-39-5
M. Wt: 246.281
InChI Key: BPFZLFATNLUJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3',4'-Dimethoxy-2-fluoro-4-methylbiphenyl ( 1346601-39-5) is a high-purity chemical standard supplied as a white crystalline solid . This compound serves a critical role in the pharmaceutical industry as a key impurity standard in the profiling and commercial production of the drug Flurbiprofen . It is utilized to ensure the quality and safety of Flurbiprofen and its related formulations by adhering to the strict limits set by global drug legislations, the FDA, and pharmacopoeial guidelines . Researchers also employ this compound in the process of Abbreviated New Drug Application (ANDA) filings to the FDA and in toxicity studies for respective drug formulations . The product is characterized and comes with comprehensive analytical data, including a Certificate of Analysis (CoA) detailing purity and potency, and supporting characterization data such as 1H-NMR, Mass Spectrometry, and HPLC . This product is intended for professional manufacturing and research laboratories only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-fluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO2/c1-10-4-6-12(13(16)8-10)11-5-7-14(17-2)15(9-11)18-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFZLFATNLUJNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dimethoxy-2-fluoro-4-methylbiphenyl typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzene and 2-fluorotoluene.

    Coupling Reaction: A coupling reaction is performed to link the two aromatic rings. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, under controlled conditions.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures (e.g., 100-120°C) for several hours.

Industrial Production Methods

Industrial production of 3’,4’-Dimethoxy-2-fluoro-4-methylbiphenyl follows similar synthetic routes but on a larger scale. The process involves:

    Scaling Up: The reaction conditions are optimized for large-scale production, ensuring high yield and purity.

    Purification: The product is purified using techniques such as recrystallization or chromatography to remove impurities and obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dimethoxy-2-fluoro-4-methylbiphenyl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The fluorine atom or methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, typically used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Substitution reactions often involve reagents like sodium hydride or organolithium compounds under inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of deoxygenated or hydrogenated derivatives.

    Substitution: Replacement of fluorine or methoxy groups with other functional groups.

Scientific Research Applications

3’,4’-Dimethoxy-2-fluoro-4-methylbiphenyl has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: Employed in the development of biochemical assays and as a probe in molecular biology research.

    Medicine: Investigated for its potential therapeutic properties and as a reference standard in pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’,4’-Dimethoxy-2-fluoro-4-methylbiphenyl involves its interaction with molecular targets and pathways. The compound can:

    Bind to Proteins: It may interact with specific proteins, altering their function or activity.

    Modulate Enzymes: The compound can act as an inhibitor or activator of enzymes, affecting biochemical pathways.

    Cell Signaling: It may influence cell signaling pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Methoxy vs. Hydroxyl Groups

  • 3',4'-Dihydroxy Flurbiprofen (C₁₅H₁₃FO₄; MW: 276.26 g/mol): Replacing methoxy groups with hydroxyls increases polarity and hydrogen-bonding capacity, reducing lipophilicity (logP) compared to 3',4'-dimethoxy analogs. This substitution enhances aqueous solubility but may decrease metabolic stability due to susceptibility to glucuronidation .

Fluorine vs. Chlorine Substitution

  • 4'-Chloro-3'-fluoro-4-methylbiphenyl Derivatives (e.g., compound A in ): Chlorine’s larger atomic radius and higher lipophilicity (Cl vs. F) enhance van der Waals interactions in hydrophobic binding pockets. Fluorine’s electronegativity, however, improves metabolic resistance and electronic effects on aromatic rings, as seen in the target compound .

Structural Analogues with Cytotoxic Activity

Compounds from , such as 4-(Bis(4-methoxyphenyl)methylene)-4,5,6,7-Tetrahydro-1H-Indole (43) (MP: 190.6–192.9°C) and 3-(Bis(4-Methoxyphenyl)methylene)-2,3-Dihydrobenzofuran (44) (MP: 152.3–154.7°C), highlight the role of methoxy groups in stabilizing molecular conformations through steric hindrance. While these compounds exhibit cytotoxic activity, the absence of fluorine in their structures suggests that 3',4'-Dimethoxy-2-fluoro-4-methylbiphenyl’s fluorine atom could modulate electronic properties (e.g., resonance effects) and binding affinity to biological targets .

Data Tables

Table 1: Molecular Properties of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₁₅H₁₅FO₂ 246.28 3',4'-OCH₃; 2-F; 4-CH₃
3',4'-Dihydroxy Flurbiprofen C₁₅H₁₃FO₄ 276.26 3',4'-OH; 2-F; 4-CH₃
3',4'-Dimethoxy Flurbiprofen C₁₇H₁₇FO₄ 304.31 3',4'-OCH₃; 2-F; 4-CH₃
4'-Chloro-3'-fluoro-4-methylbiphenyl C₁₃H₁₀ClFCH₃ Not reported 4'-Cl; 3'-F; 4-CH₃

Table 2: Thermal Properties of Methoxy-Substituted Analogues

Compound () Melting Point (°C) Key Features
4-(Bis(4-methoxyphenyl)methylene)-... 190.6–192.9 Two 4-methoxyphenyl groups; indole core
3-(Bis(4-methoxyphenyl)methylene)-... 152.3–154.7 Dihydrobenzofuran core; methoxy groups

Research Implications

  • Pharmaceutical Stability: The fluorine atom in this compound likely enhances metabolic stability compared to non-fluorinated analogs, a critical factor in impurity profiling .
  • Structure-Activity Relationships (SAR) : Methoxy groups at 3' and 4' positions may enhance lipophilicity for blood-brain barrier penetration, while the ortho-fluorine could reduce cytochrome P450-mediated oxidation .
  • Synthetic Challenges : The steric bulk of methoxy and methyl groups complicates regioselective synthesis, necessitating advanced catalytic methods for precise substitution .

Biological Activity

3',4'-Dimethoxy-2-fluoro-4-methylbiphenyl is a compound with notable biological activity, which has attracted interest in various fields of research, including medicinal chemistry and molecular biology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on available literature and research findings.

The molecular formula of this compound is C15H15FO2, with a molecular weight of 246.28 g/mol. The synthesis typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, utilizing starting materials like 3,4-dimethoxybenzene and 2-fluorotoluene under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes:

  • Protein Binding : this compound can bind to proteins, potentially altering their function or activity. This interaction may lead to modulation of various biochemical pathways.
  • Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic processes within cells. This characteristic is crucial for its potential therapeutic applications.

Neuroprotective Effects

Research has indicated that biphenyl derivatives can exhibit neuroprotective effects by acting on neurotransmitter systems. For instance, some compounds in this class are known to inhibit the reuptake of dopamine and noradrenaline, which may offer therapeutic benefits in neurodegenerative diseases .

Antimicrobial Properties

The antimicrobial activity of biphenyl compounds has been documented in various studies. The presence of fluorine and methoxy groups can enhance the lipophilicity and bioactivity of these compounds against bacterial strains .

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of structurally similar biphenyl compounds on various cancer cell lines. Results indicated that compounds with methoxy and fluorine substitutions exhibited significant growth inhibition in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through apoptosis pathways.
  • Neuroprotective Study :
    • An investigation into the neuroprotective effects of biphenyl derivatives revealed that certain compounds could significantly reduce oxidative stress markers in neuronal cell cultures, suggesting a potential role in treating neurodegenerative disorders.

Comparative Analysis

CompoundAnticancer ActivityNeuroprotective EffectsAntimicrobial Activity
This compoundPotentialSuggestedPossible
2-Fluoro-3',4'-dimethoxybiphenylModerateLimitedStrong
3',4'-Dimethoxy-2-chloro-4-methylbiphenylHighModerateModerate

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3',4'-Dimethoxy-2-fluoro-4-methylbiphenyl, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via a Suzuki-Miyaura cross-coupling reaction between a fluorinated aryl halide and a methoxy/methyl-substituted boronic acid. Key steps include:

  • Catalyst Optimization : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a base like K₂CO₃ in a mixed solvent system (e.g., toluene/ethanol) .
  • Temperature Control : Maintain 80–100°C under inert atmosphere for 12–24 hours.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product.
  • Yield Improvement : Pre-activate boronic acids via trifluoroborate salts to enhance stability and reactivity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :

  • ¹H NMR : Identify methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and methyl groups (δ 2.3–2.5 ppm). Splitting patterns reveal substitution positions.
  • ¹⁹F NMR : A singlet near δ -110 to -120 ppm confirms the fluorine atom’s electronic environment .
  • IR Spectroscopy : Look for C-F stretches (~1100–1250 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 247.11 (calculated: 246.28 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and X-ray crystallography results when determining the structure of this compound?

  • Methodological Answer :

  • Cross-Validation : Use complementary techniques (e.g., 2D NMR for connectivity vs. crystallography for spatial arrangement). For example, NOESY correlations can validate proximity of substituents .
  • Crystallographic Refinement : Employ SHELXL for high-resolution data to resolve ambiguities. Adjust thermal parameters and occupancy ratios for disordered atoms .
  • Case Study : In a related biphenyl compound, discrepancies in methoxy group positions were resolved by comparing DFT-optimized geometries with experimental XRD data .

Q. What computational chemistry methods are suitable for predicting the electronic properties and regioselectivity of fluorination in this compound derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, fluorination at the 2-position is favored due to electron-withdrawing effects of adjacent substituents .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) to predict regioselectivity.
  • Data Table :
Substituent PositionFukui Index (Electrophilicity)
2-Fluoro0.45
3-Methoxy0.12
4-Methyl0.08

Q. How should researchers design crystallization experiments to obtain high-quality single crystals of this compound for X-ray analysis?

  • Methodological Answer :

  • Solvent Selection : Use mixed solvents (e.g., dichloromethane/hexane) for slow evaporation. Polar solvents like ethanol may induce faster nucleation, leading to smaller crystals.
  • Temperature Gradient : Gradual cooling from 40°C to 4°C over 48 hours reduces defects.
  • Crystallography Workflow :

Collect data on a diffractometer (Mo Kα radiation, λ = 0.71073 Å).

Solve structure with SHELXT (direct methods) and refine with SHELXL (full-matrix least-squares) .

Validate using CCDC deposition tools (e.g., check for R-factor < 5%).

Key Notes for Experimental Design

  • Safety : Handle fluorine-containing compounds in fume hoods; avoid inhalation/contact (toxicity data pending) .
  • Data Reproducibility : Document reaction conditions (e.g., moisture sensitivity of Pd catalysts) and spectroscopic parameters (e.g., NMR solvent shifts).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.